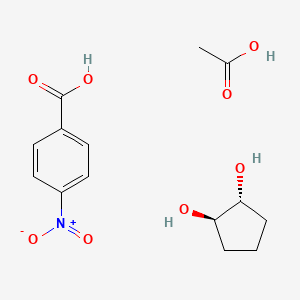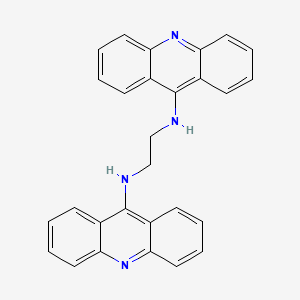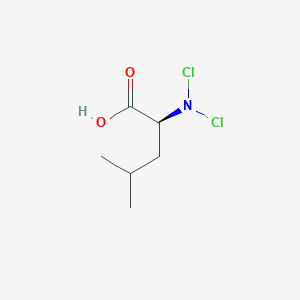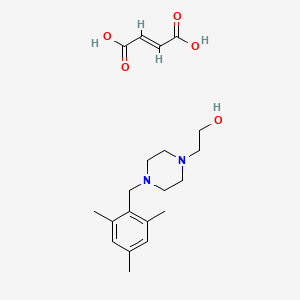
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a piperazine ring with a trimethylphenyl group and a butenedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperazine to form 4-((2,4,6-trimethylphenyl)methyl)piperazine. This intermediate is then reacted with ethylene oxide to yield 4-((2,4,6-trimethylphenyl)methyl)-1-piperazineethanol. Finally, the product is esterified with (Z)-2-butenedioic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The butenedioate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2,4,6-Trimethylphenyl)methyl)piperazine
- 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol
- (Z)-2-Butenedioic acid derivatives
Uniqueness
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the trimethylphenyl group allows for versatile chemical modifications, while the butenedioate moiety enhances its solubility and stability.
Eigenschaften
CAS-Nummer |
61014-79-7 |
|---|---|
Molekularformel |
C20H30N2O5 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-13-10-14(2)16(15(3)11-13)12-18-6-4-17(5-7-18)8-9-19;5-3(6)1-2-4(7)8/h10-11,19H,4-9,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QYEWFMJNXXQFGM-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
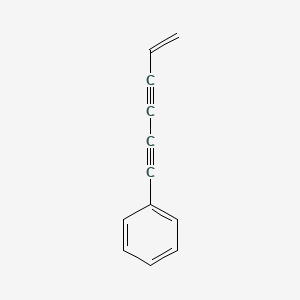
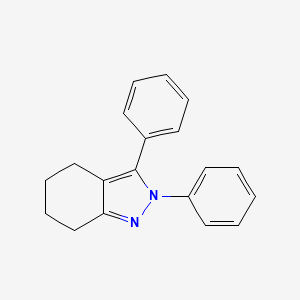
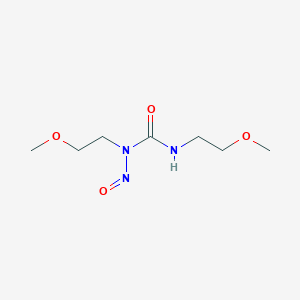

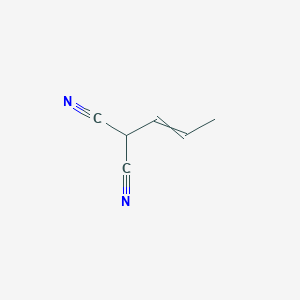


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
